molecular formula C5H11NO2 B7976490 n-Ethyl-d-alanine CAS No. 915405-03-7

n-Ethyl-d-alanine

Cat. No.: B7976490
CAS No.: 915405-03-7
M. Wt: 117.15 g/mol
InChI Key: DATPFTPVGIHCCM-SCSAIBSYSA-N
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Description

n-Ethyl-d-alanine: is an amino acid derivative with the chemical formula C5H11NO2 . It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. This compound is structurally similar to alanine but has an ethyl group attached to the nitrogen atom instead of a hydrogen atom. This modification imparts unique properties to this compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nucleophilic Substitution: One common method for synthesizing n-Ethyl-d-alanine involves the nucleophilic substitution of a bromo acid with an ethylamine. This reaction typically requires a base such as sodium hydroxide to facilitate the substitution.

    Reductive Amination: Another method involves the reductive amination of pyruvate with ethylamine in the presence of a reducing agent like sodium cyanoborohydride. This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods: Industrial production of this compound often employs enzymatic methods due to their specificity and efficiency. Enzymes such as alanine dehydrogenase can catalyze the reductive amination of pyruvate with ethylamine, producing this compound with high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: n-Ethyl-d-alanine can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, to form corresponding oxo acids.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of amino alcohols.

    Substitution: The ethyl group on the nitrogen atom can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides.

Major Products:

    Oxidation: Oxo acids.

    Reduction: Amino alcohols.

    Substitution: N-alkyl or N-aryl derivatives.

Scientific Research Applications

Chemistry: n-Ethyl-d-alanine is used as a building block in the synthesis of various complex organic molecules

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. Its structural similarity to alanine makes it a useful analog in these studies.

Medicine: this compound has potential applications in drug development, particularly in the design of enzyme inhibitors and receptor agonists. Its ability to mimic natural amino acids while introducing unique properties makes it a valuable tool in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of biodegradable polymers.

Mechanism of Action

The mechanism of action of n-Ethyl-d-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The ethyl group attached to the nitrogen atom can influence the binding affinity and specificity of the compound, leading to unique biological effects. For example, this compound can act as a competitive inhibitor of alanine transaminase, an enzyme involved in amino acid metabolism.

Comparison with Similar Compounds

    Alanine: The parent compound, alanine, lacks the ethyl group on the nitrogen atom. This difference significantly alters the chemical and biological properties of n-Ethyl-d-alanine.

    N-Methyl-d-alanine: Similar to this compound but with a methyl group instead of an ethyl group. This compound has different steric and electronic properties, leading to distinct reactivity and biological activity.

    β-Alanine: Another non-proteinogenic amino acid, β-alanine, has a different structure with the amino group attached to the β-carbon instead of the α-carbon.

Uniqueness: this compound’s unique structure, with an ethyl group on the nitrogen atom, imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with biological molecules, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2R)-2-(ethylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-3-6-4(2)5(7)8/h4,6H,3H2,1-2H3,(H,7,8)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATPFTPVGIHCCM-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@H](C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10475624
Record name n-ethyl-d-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915405-03-7
Record name n-ethyl-d-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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